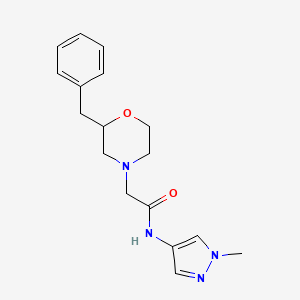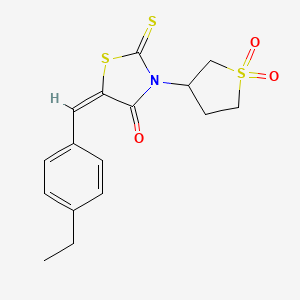![molecular formula C22H33N3O2 B5396589 3-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}phenol](/img/structure/B5396589.png)
3-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}phenol is a chemical compound that has drawn significant attention in the scientific community due to its potential applications as a therapeutic agent. The compound is commonly referred to as PBP10 and belongs to the class of phenolic compounds.
科学的研究の応用
PBP10 has been extensively studied for its potential applications in various therapeutic areas, including cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, PBP10 has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neurodegenerative disease research, PBP10 has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular disease research, PBP10 has been shown to have vasodilatory effects and reduce blood pressure.
作用機序
The mechanism of action of PBP10 is not fully understood, but it is believed to involve the modulation of various signaling pathways. PBP10 has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation. PBP10 has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival. The modulation of these pathways by PBP10 may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
PBP10 has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic effects. PBP10 has also been shown to modulate the levels of various neurotransmitters, including dopamine and serotonin. In addition, PBP10 has been shown to have vasodilatory effects and improve endothelial function.
実験室実験の利点と制限
One of the advantages of using PBP10 in lab experiments is its high potency and specificity. PBP10 has been shown to have a high affinity for its target receptors, which makes it an ideal compound for studying the effects of receptor modulation. However, one of the limitations of using PBP10 in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on PBP10. One area of research is the development of more efficient synthesis methods for PBP10, which could improve the yield and purity of the compound. Another area of research is the identification of the specific receptors and signaling pathways that are modulated by PBP10. This could provide a better understanding of the mechanism of action of PBP10 and facilitate the development of more targeted therapeutic agents. Additionally, further research is needed to evaluate the safety and efficacy of PBP10 in vivo, which could pave the way for its clinical development as a therapeutic agent.
合成法
The synthesis of PBP10 involves a multistep process that includes the use of various reagents and solvents. The first step involves the synthesis of 3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine, which is then reacted with 4-hydroxybenzaldehyde to yield PBP10. The synthesis of PBP10 has been optimized to ensure high yields and purity of the compound.
特性
IUPAC Name |
[1-[1-[(3-hydroxyphenyl)methyl]piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2/c26-21-7-3-5-18(15-21)16-23-13-8-20(9-14-23)25-12-4-6-19(17-25)22(27)24-10-1-2-11-24/h3,5,7,15,19-20,26H,1-2,4,6,8-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZHYJURNAYODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)CC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(allyloxy)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5396520.png)
![N,N-diethyl-4-{[4-hydroxy-2-(4-hydroxyphenyl)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}benzenesulfonamide](/img/structure/B5396528.png)
![N-ethyl-2-(5-fluoro-2-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5396532.png)
![5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5396544.png)

![ethyl 1-[2-(2-allyl-4-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5396553.png)
![6-(2-hydroxyethyl)-2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5396559.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5396561.png)
![3-(3-chlorophenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5396570.png)
![9-{[1-(2-furylmethyl)piperidin-3-yl]carbonyl}-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5396580.png)
![6-[(diethylamino)methyl]-N-(2-phenylpropyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5396588.png)
![3-[(benzylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5396590.png)

![9-[(3-ethyl-1H-indol-2-yl)carbonyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5396610.png)